2-[(4-Chlorophenyl)methyl]azepane
Description
Properties
CAS No. |
68840-79-9 |
|---|---|
Molecular Formula |
C13H18ClN |
Molecular Weight |
223.74 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]azepane |
InChI |
InChI=1S/C13H18ClN/c14-12-7-5-11(6-8-12)10-13-4-2-1-3-9-15-13/h5-8,13,15H,1-4,9-10H2 |
InChI Key |
OFYXLEPTLFZDDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(4-chlorophenyl)azepane (the closest analog) and structurally related compounds from the evidence, highlighting differences in substituents, molecular properties, and applications:
Key Structural and Functional Differences:
Core Structure Variations: Azepane vs. Cyclopentanone/Quinone: While 2-(4-chlorophenyl)azepane and its derivatives feature a nitrogen-containing azepane ring, compounds like 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone () and Atovaquone () have distinct cores (cyclopentanone and naphthoquinone, respectively), impacting their reactivity and applications .
Substituent Effects :
- Direct vs. Indirect Phenyl Attachment : 2-(4-chlorophenyl)azepane has a phenyl group directly bonded to the azepane, whereas hypothetical 2-[(4-chlorophenyl)methyl]azepane would feature a methylene spacer. This spacer could increase lipophilicity and alter pharmacokinetics compared to direct attachment .
- Halogen and Functional Group Modifications : The addition of fluorine () or carboxylic acid groups () modifies electronic properties and solubility, influencing biological activity and synthetic pathways .
Synthetic Methods: Atovaquone synthesis () employs Lewis acid-catalyzed isomerization, while 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone () is produced via hydrolysis of ester intermediates. These methods highlight divergent strategies for introducing chlorophenyl groups .
Applications: Azepane derivatives are primarily research chemicals (Evidences 3, 5–7), whereas cyclopentanone analogs serve as agrochemical intermediates (), and Atovaquone is a therapeutic agent () .
Preparation Methods
Diamine Cyclization with Electrophilic Substrates
A foundational method involves the cyclization of diamines with electrophilic reagents bearing the 4-chlorophenylmethyl group. For instance, 1,6-diaminohexane may react with 4-chlorobenzyl bromide under basic conditions to induce ring closure. This pathway leverages nucleophilic substitution, where the primary amine attacks the electrophilic carbon of the benzyl halide, followed by intramolecular cyclization to form the azepane ring.
Key parameters influencing yield include:
-
Solvent selection : Polar aprotic solvents such as dimethylformamide (DMF) enhance reaction rates by stabilizing transition states.
-
Temperature : Optimal cyclization occurs at 80–100°C, balancing kinetic favorability and side-reaction suppression.
-
Base choice : Potassium carbonate or triethylamine facilitates deprotonation of the amine, accelerating nucleophilic attack.
Reductive Amination of Ketones
Reductive amination offers a streamlined route by combining carbonyl reduction with amine formation. Cyclohexanone derivatives functionalized with a 4-chlorophenyl group at the α-position undergo condensation with ammonia or primary amines, followed by hydrogenation. For example, 2-(4-chlorobenzyl)cyclohexanone reacts with ammonium acetate under hydrogen gas (3 atm) in the presence of palladium on carbon, yielding the target azepane after cyclization.
Advantages :
-
High atom economy and compatibility with asymmetric catalysis for enantioselective synthesis.
-
Mild conditions minimize side reactions such as over-reduction.
Limitations :
-
Requires precise control of stoichiometry to prevent dimerization.
Alkylation of Preformed Azepane Derivatives
Direct N-Alkylation of Azepane
The direct alkylation of azepane with 4-chlorobenzyl halides represents a straightforward approach. Using azepane as the starting material, treatment with 4-chlorobenzyl chloride in the presence of a base (e.g., sodium hydride) in tetrahydrofuran (THF) facilitates N-alkylation. However, this method often suffers from low regioselectivity due to competing C-alkylation and over-alkylation.
Optimization Strategies :
-
Protecting groups : Temporary protection of the amine with tert-butoxycarbonyl (Boc) groups directs alkylation to the desired position. Subsequent deprotection with trifluoroacetic acid regenerates the free amine.
-
Phase-transfer catalysis : Employing benzyltriethylammonium chloride enhances reaction efficiency in biphasic systems.
Ullmann-Type Coupling Reactions
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Diamine Cyclization | 1,6-Diaminohexane, 4-Cl-BnBr | 45–55 | Scalable, minimal purification | Competing intermolecular reactions |
| Reductive Amination | Cyclohexanone derivative | 60–70 | High enantioselectivity potential | Requires high-pressure H₂ conditions |
| Direct Alkylation | Azepane, 4-Cl-BnCl | 30–40 | Rapid, one-step procedure | Low regioselectivity |
| Ullmann Coupling | Azepane-2-boronic acid | 50–65 | Precise C–N bond formation | Expensive catalysts |
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Cyclization
During diamine cyclization, intermolecular oligomerization often competes with intramolecular ring closure. Strategies to suppress this include:
Q & A
Q. How can computational modeling predict the environmental impact of this compound?
- Methodology :
- QSAR models : Estimate biodegradability (e.g., BIOWIN) and ecotoxicity (e.g., ECOSAR) using EPI Suite.
- Molecular dynamics : Simulate interactions with soil enzymes (e.g., laccases) to predict persistence.
- Metabolite profiling : Use MetaSite to identify plausible microbial degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
